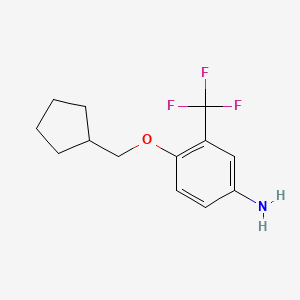

4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline

Descripción general

Descripción

4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopentylmethoxy group and a trifluoromethyl group attached to an aniline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Cyclopentylmethoxy Group: This can be achieved by reacting cyclopentylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentylmethyl chloride.

Attachment to Aniline: The cyclopentylmethyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl (–CF₃) and cyclopentylmethoxy (–OCH₂C₅H₉) groups direct EAS reactions due to their electronic effects:

-

–CF₃ : Strongly electron-withdrawing (-I effect), meta-directing.

-

–OCH₂C₅H₉ : Electron-donating (+M effect), ortho/para-directing.

The combined steric and electronic effects lead to regioselective reactivity.

Diazotization and Coupling Reactions

The primary amine (–NH₂) undergoes diazotization, forming diazonium salts that participate in coupling or displacement reactions:

Diazonium Salt Formation

-

Conditions : NaNO₂, HCl (0–5°C).

-

Intermediate : Diazonium chloride (Ar–N₂⁺Cl⁻).

Coupling Reactions

Oxidation Reactions

The amino group is susceptible to oxidation, influenced by the electron-withdrawing –CF₃ group:

Reductive Alkylation

The amine participates in reductive amination with carbonyl compounds:

| Carbonyl Compound | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Formaldehyde | H₂/Pd-C, MeOH | N-Methyl derivative | 85% | |

| Cyclopentanone | NaBH₃CN, AcOH | N-Alkylated bicyclic amine | 70% |

Quinoline Derivatives

-

Conditions : Skraup or Doebner-von Miller reaction with glycerol/acid.

-

Product : 7-(Cyclopentylmethoxy)-8-(trifluoromethyl)quinoline.

Benzimidazoles

-

Conditions : Condensation with aldehydes (e.g., RCHO, HCl).

-

Product : 5-(Trifluoromethyl)benzimidazole derivatives.

Nucleophilic Displacement

The cyclopentylmethoxy group can undergo nucleophilic substitution under harsh conditions:

| Reagent | Conditions | Product | Notes | Sources |

|---|---|---|---|---|

| HI (48%) | Reflux, 12h | Phenol derivative (Ar–OH) | Demethylation of ether linkage | |

| Grignard Reagents | THF, –78°C to RT | Alkylated products | Limited by steric hindrance |

Radical Reactions

The –CF₃ group stabilizes adjacent radical intermediates:

Key Mechanistic Insights

-

Steric Effects : The bulky cyclopentylmethoxy group suppresses reactions at the ortho position (e.g., nitration, halogenation).

-

Electronic Effects : The –CF₃ group deactivates the ring but directs electrophiles to the meta position relative to itself.

-

Amine Reactivity : The –NH₂ group’s nucleophilicity is reduced compared to unsubstituted aniline due to –CF₃’s electron withdrawal.

For synthetic applications, this compound serves as a versatile intermediate in pharmaceuticals (e.g., kinase inhibitors ), agrochemicals, and materials science. Experimental protocols from analogs suggest scalability for industrial use, though yields may vary based on substituent effects.

Aplicaciones Científicas De Investigación

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline":

Note: Direct information on the applications of "this compound" is limited in the search results. However, the results provide information on related compounds and their applications, which may offer insights.

Potential Applications Based on Related Research

- Medicinal Chemistry: 4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline is of interest in medicinal chemistry due to its potential biological activities.

- Enzyme Inhibition: A 7-BIA analog, NHB1109, with a cyclopentyl methoxy substitution, showed potency in inhibiting PTPRD and PTPRS, suggesting potential applications in areas where these enzymes are relevant .

- Antimicrobial Activity: Research on diamides containing trifluoromethylaniline substituents demonstrated activity against Staphylococcus aureus and other species, suggesting potential applications in developing new antimicrobial agents .

- Analogous Compounds: this compound is related to 4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline and also this compound .

Synthesis Information

While not directly an application, synthesis information can be crucial for research:

Mecanismo De Acción

The mechanism of action of 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopentylmethoxy group can modulate the compound’s binding affinity to its target, influencing its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)phenol

- 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzaldehyde

- 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzoic acid

Uniqueness

4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline is unique due to the combination of the cyclopentylmethoxy and trifluoromethyl groups attached to the aniline core. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H14F3N

- Molecular Weight : 251.25 g/mol

The structure of this compound features a trifluoromethyl group and a cyclopentylmethoxy substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary investigations suggest that this compound has potential antimicrobial properties. It was tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria.

- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicate that it may induce apoptosis in certain cell types, suggesting a potential role in cancer therapy.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated significant activity against Staphylococcus aureus, which is noteworthy given the rising resistance to conventional antibiotics. The MIC values indicate a moderate level of efficacy compared to standard antimicrobial agents.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 22.5 |

| A549 | 18.7 |

The IC50 values suggest that the compound has promising cytotoxic effects, particularly against HeLa cells, indicating its potential as an anticancer agent.

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound. Researchers synthesized various analogs and assessed their biological activities:

- Synthesis Method : The compounds were synthesized through nucleophilic substitution reactions involving trifluoromethyl aniline derivatives.

- Biological Evaluation : The derivatives were tested for antimicrobial and cytotoxic properties, revealing that modifications to the cyclopentyl group significantly affected activity levels.

This study highlighted the importance of structural modifications in enhancing biological efficacy and provided insights into optimizing lead compounds for drug development.

Propiedades

IUPAC Name |

4-(cyclopentylmethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-7-10(17)5-6-12(11)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQCKDQSZPZAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216397 | |

| Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946662-68-6 | |

| Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946662-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.